molecular formula C6H3ClFNO4S B1360094 4-Chloro-3-nitrobenzenesulfonyl fluoride CAS No. 349-04-2

4-Chloro-3-nitrobenzenesulfonyl fluoride

Cat. No.: B1360094
CAS No.: 349-04-2
M. Wt: 239.61 g/mol
InChI Key: AMGFGPCYAMRLHF-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H3ClFNO4S and a molecular weight of 239.61 g/mol . It is a derivative of benzenesulfonyl fluoride, characterized by the presence of a chloro group at the 4-position and a nitro group at the 3-position on the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-Chloro-3-nitrobenzenesulfonyl fluoride typically involves the nitration of 4-chlorobenzenesulfonyl fluoride. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 3-position .

Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

4-Chloro-3-nitrobenzenesulfonyl fluoride undergoes various chemical reactions, including:

The major products formed from these reactions include sulfonamides, amino derivatives, and sulfonyl chlorides, depending on the reagents and conditions used.

Scientific Research Applications

4-Chloro-3-nitrobenzenesulfonyl fluoride is utilized in various scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to modify proteins and peptides, aiding in the investigation of enzyme mechanisms and protein functions.

    Medicine: It is employed in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species such as amines and thiols. This reactivity is exploited in biochemical applications to modify proteins and peptides, thereby altering their activity and function .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-3-nitrobenzenesulfonyl fluoride include:

The uniqueness of this compound lies in its specific reactivity and the balance of electronic effects imparted by the chloro and nitro substituents, making it a valuable compound in various chemical and biochemical applications.

Properties

IUPAC Name

4-chloro-3-nitrobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGFGPCYAMRLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188449
Record name Benzenesulfonyl fluoride, 4-chloro-3-nitro-
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Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-04-2
Record name 4-Chloro-3-nitrobenzenesulfonyl fluoride
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Record name 4-Chloro-3-nitrobenzenesulfonyl fluoride
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Record name Benzenesulfonyl fluoride, 4-chloro-3-nitro-
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Record name 349-04-2
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Record name 4-Chloro-3-nitrobenzenesulfonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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